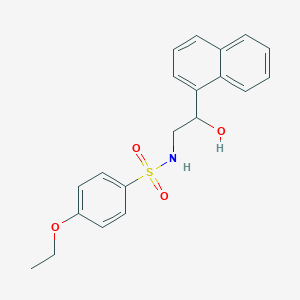
4-ethoxy-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide is a chemical compound with the molecular formula C20H21NO4S and a molecular weight of 371.45 g/mol. This compound possesses diverse properties that make it valuable in various fields of research and industry.
Wirkmechanismus
Target of Action
Similar compounds have shown activity against bacterial strains such asE. coli, S. enterica, and B. subtilis, and fungal species like A. fumigatus .
Mode of Action
It’s worth noting that similar compounds have shown cytotoxicity towards certain cell lines . This suggests that the compound may interact with cellular targets, leading to changes in cell viability.
Biochemical Pathways
For instance, compounds with naphthyl and phenyl rings have been used in the synthesis of anti-tumor drugs .
Pharmacokinetics
Research on similar compounds suggests that modifications can improve bioavailability . For instance, using naproxen as a prodrug for esterification can reduce gastrointestinal side effects and improve bioavailability .
Result of Action
Similar compounds have shown cytotoxic effects towards certain cell lines , suggesting that this compound may also have cytotoxic properties.
Vorbereitungsmethoden
The synthesis of 4-ethoxy-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide involves several steps. One common method includes the reaction of 4-ethoxybenzenesulfonyl chloride with 2-hydroxy-2-(naphthalen-1-yl)ethylamine under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
4-ethoxy-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles like amines or thiols.
Wissenschaftliche Forschungsanwendungen
4-ethoxy-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Vergleich Mit ähnlichen Verbindungen
4-ethoxy-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide can be compared with similar compounds such as:
This compound: This compound shares a similar structure but may have different substituents on the benzene or naphthalene rings.
Naphthoquinone derivatives: These compounds also contain a naphthalene moiety and exhibit similar biological activities.
Indole derivatives: Indole-based compounds have diverse biological activities and can be structurally similar to naphthalene-based compounds.
Eigenschaften
IUPAC Name |
4-ethoxy-N-(2-hydroxy-2-naphthalen-1-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-2-25-16-10-12-17(13-11-16)26(23,24)21-14-20(22)19-9-5-7-15-6-3-4-8-18(15)19/h3-13,20-22H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTFTHCDFGMDOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














